molecular formula C10H12N2O3 B4419630 2-{[2-(METHYLCARBAMOYL)PHENYL]AMINO}ACETIC ACID

2-{[2-(METHYLCARBAMOYL)PHENYL]AMINO}ACETIC ACID

Cat. No.: B4419630
M. Wt: 208.21 g/mol
InChI Key: WMMTZKFXKPPIDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(Methylcarbamoyl)phenyl]amino}acetic Acid is a synthetic amino acid derivative offered for research use only. This compound is not intended for diagnostic or therapeutic applications. As a derivative of glycine, it features a phenyl ring system with a methylcarbamoyl substituent, which may be of interest in the design and synthesis of novel chemical entities. Compounds with similar structures are frequently explored in medicinal chemistry as building blocks for peptidomimetics or as potential pharmacophores in drug discovery efforts . The methylcarbamoyl group is a common feature in molecules that interact with biological systems, and amino acid derivatives are fundamental tools in the development of new materials and bioactive compounds . Researchers can utilize this reagent in various biochemical and chemical applications, including but not limited to the synthesis of more complex molecules. For specific storage and handling information, please refer to the safety data sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(methylcarbamoyl)anilino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-11-10(15)7-4-2-3-5-8(7)12-6-9(13)14/h2-5,12H,6H2,1H3,(H,11,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMTZKFXKPPIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 2 2 Methylcarbamoyl Phenyl Amino Acetic Acid

Classical and Contemporary Approaches to N-Arylation of α-Amino Acids

The formation of the N-aryl bond is a critical step in the synthesis of the target molecule. Several methods have been developed for the N-arylation of α-amino acids, ranging from traditional copper-catalyzed reactions to modern palladium-catalyzed couplings.

Ullmann Condensation Strategies and Mechanistic Considerations

The Ullmann condensation is a classical copper-promoted reaction for the formation of carbon-nitrogen bonds. wikipedia.org In the context of synthesizing N-aryl-α-amino acids, this reaction typically involves the coupling of an aryl halide with an α-amino acid in the presence of a copper catalyst. wikipedia.orgacs.org Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, advancements have introduced the use of soluble copper catalysts with ligands like diamines and acetylacetonate, which can improve reaction efficiency. wikipedia.org

A significant development in this area is the discovery that the structure of the α-amino acid itself can accelerate the copper-catalyzed coupling reaction, allowing it to proceed at much lower temperatures than typical Ullmann condensations. acs.orgresearchgate.net Specifically, α-amino acids with larger hydrophobic groups tend to give higher yields, and the reaction often proceeds with retention of configuration, which is crucial for the synthesis of enantiopure compounds. acs.orgacs.org The proposed mechanism for this acceleration involves the formation of a π-complex and an intramolecular substitution reaction. researchgate.net

Parameter Ullmann Condensation for N-Arylation of α-Amino Acids
Reactants Aryl halide, α-amino acid
Catalyst Copper(I) salts (e.g., CuI)
Ligands Amino acids (can act as both reactant and ligand), diamines, acetylacetonate
Key Features Can be accelerated by the α-amino acid structure, often proceeds with retention of stereochemistry. acs.orgacs.org
Challenges Traditional methods require high temperatures; substrate scope can be limited. wikipedia.org

Buchwald-Hartwig Amination Analogues for Arylamine Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. wikipedia.orglibretexts.org This method offers a valuable alternative to the harsher conditions of the Ullmann reaction and has a broad substrate scope. wikipedia.org The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. acsgcipr.org

Several generations of catalyst systems have been developed for the Buchwald-Hartwig reaction, each offering improved scope and milder reaction conditions. The use of bidentate phosphine (B1218219) ligands, such as BINAP and DPPP, has been instrumental in extending the reaction to primary amines. wikipedia.org The catalytic cycle is generally understood to involve oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org This methodology is widely used in the industrial preparation of numerous pharmaceuticals due to its reliability and functional group tolerance. wikipedia.org

Parameter Buchwald-Hartwig Amination for Arylamine Formation
Reactants Aryl halide/triflate, Amine
Catalyst Palladium(0) or Palladium(II) complexes
Ligands Phosphine-based (e.g., BINAP, DPPP), N-heterocyclic carbenes
Base Strong, non-nucleophilic bases (e.g., sodium tert-butoxide)
Key Features Broad substrate scope, high functional group tolerance, generally milder conditions than Ullmann. wikipedia.orgacsgcipr.org
Challenges Cost of palladium catalyst and ligands, potential for side reactions. acsgcipr.org

Reductive Amination Pathways for Analogous Structures

Reductive amination provides an alternative route for the synthesis of N-substituted amino acids. This two-step process involves the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by reduction to the corresponding amine. masterorganicchemistry.com While direct reductive amination is not typically used to form bonds to aromatic rings, it is a highly effective method for producing N-benzyl and other N-alkyl amino acid derivatives. masterorganicchemistry.comnih.gov

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comyoutube.com Sodium cyanoborohydride is particularly useful as it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com This method is valuable for creating a diverse range of substituted amines under relatively mild conditions. youtube.comnih.gov

Parameter Reductive Amination
Reactants Carbonyl compound (aldehyde or ketone), Amine
Reducing Agents Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃), Catalytic hydrogenation (e.g., H₂/Pd-C) masterorganicchemistry.comyoutube.com
Intermediates Imine or enamine
Key Features Good for forming N-alkyl and N-benzyl amines, avoids over-alkylation. masterorganicchemistry.com
Limitations Not suitable for direct N-arylation. masterorganicchemistry.com

Synthesis of the 2-(Methylcarbamoyl)phenyl Moiety

Formation of the Carbamoyl (B1232498) Group via Amidation Reactions

The methylcarbamoyl group is an amide functionality that can be introduced through various amidation reactions. A common precursor for this transformation is an anthranilic acid derivative. ijpsjournal.comafjbs.com For instance, N-phenyl anthranilic acid can be converted into a series of amide derivatives. afjbs.com

One straightforward method involves the reaction of a carboxylic acid or its activated derivative (such as an acyl chloride) with methylamine (B109427). For example, 2-(chlorocarbonyl)phenyl acetate (B1210297) can react with an amine in the presence of a base like triethylamine (B128534) to form the corresponding amide. nih.gov Isatoic anhydride (B1165640) and its derivatives are also versatile starting materials for the synthesis of various nitrogen-containing heterocycles and can be used to generate anthranilic acid amides. osi.lvresearchgate.nettandfonline.com The reaction of isatoic anhydride with an amine leads to the opening of the anhydride ring and the formation of a 2-aminobenzamide (B116534) derivative. tandfonline.com

Introduction of the Acetic Acid Side Chain

The acetic acid side chain can be introduced onto the aromatic ring through several synthetic strategies. One common approach is the alkylation of an aniline (B41778) derivative. For example, an aminophenyl compound can be reacted with a haloacetic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Alternatively, a nucleophilic glycine (B1666218) equivalent can be used. For instance, a Ni(II)-complex of a glycine Schiff base can be alkylated, providing a route to α-amino acids. nih.gov Another approach involves the reaction of an aminoethanone derivative, which can be acylated with a haloacetyl chloride. google.com Subsequent chemical transformations can then be performed to arrive at the final acetic acid side chain.

Enantioselective and Diastereoselective Synthetic Routes for Chiral Analogues

While 2-{[2-(methylcarbamoyl)phenyl]amino}acetic acid itself is achiral, the synthesis of chiral analogues, where the α-carbon of the acetic acid moiety is a stereocenter, requires advanced asymmetric synthesis techniques. nih.gov The development of enantioselective methods is crucial in medicinal chemistry, as different enantiomers of a molecule often exhibit distinct biological activities. acs.org

Several strategies can be employed to synthesize chiral α-aryl amino acid derivatives:

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the substrate, directing a subsequent reaction to occur stereoselectively. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of α-amino acids, auxiliaries like (R)-phenylglycine amide can be used in diastereoselective Strecker reactions or alkylations. nih.govscispace.com Another well-established method involves the use of chiral Ni(II) complexes of glycine Schiff bases, which can be diastereoselectively alkylated to produce a wide array of non-natural amino acids. nih.gov

Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Methods relevant to synthesizing chiral N-aryl amino acids include the asymmetric hydrogenation of α-imino esters using chiral iridium or rhodium catalysts, or palladium-catalyzed asymmetric arylation of α-keto imines. nih.govacs.org Catalytic N-H insertion reactions using chiral catalysts are also a powerful tool for creating chiral α-amino acid derivatives. nih.govrsc.org

Crystallization-Induced Asymmetric Transformation: This technique relies on the in-situ racemization of one diastereomer in solution while the other, less soluble diastereomer, selectively crystallizes out. This process can drive the equilibrium towards the desired solid diastereomer, achieving high yields and diastereomeric purity. nih.govresearchgate.net

Table 2: Comparison of Enantioselective Synthetic Strategies for Chiral Amino Acid Analogues

StrategyDescriptionAdvantagesDisadvantages
Chiral AuxiliariesA chiral molecule is temporarily attached to the substrate to direct stereoselective bond formation. nih.govHigh diastereoselectivity, reliable, well-established methods. nih.govRequires additional steps for attachment and removal of the auxiliary; stoichiometric use of the chiral source.
Asymmetric CatalysisA substoichiometric amount of a chiral catalyst generates an enantiomerically enriched product. nih.govHigh atom economy, high turnover, can generate large quantities of product with small amount of catalyst.Catalyst development can be challenging and expensive; may require extensive optimization.
Crystallization-Induced TransformationOne diastereomer selectively crystallizes from a solution where both diastereomers are in equilibrium. nih.govCan theoretically convert 100% of the starting material to the desired diastereomer; high purity of product.Requires a system where the product can crystallize and the undesired diastereomer can epimerize under the same conditions.

Green Chemistry Approaches and Sustainable Synthesis Protocols

Adopting green chemistry principles in pharmaceutical synthesis is essential for minimizing environmental impact, improving safety, and often reducing costs. jocpr.comjddhs.com The synthesis of this compound can be made more sustainable by focusing on several key areas.

Solvent Selection: Solvents constitute a large portion of the waste in chemical processes. mdpi.com Replacing hazardous solvents like dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and acetonitrile (B52724) with greener alternatives is a primary goal. jocpr.com Safer options include water, supercritical CO₂, and bio-based solvents. jddhs.com For many reactions, greener organic solvents such as cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) are viable replacements for traditional polar aprotic or chlorinated solvents. mdpi.comnih.gov

Alternative Reagents and Catalysis: The formation of the amide bonds in the target molecule typically involves coupling reagents. Many traditional reagents, such as carbodiimides, generate significant waste. Greener alternatives include catalytic methods or reagents that produce benign by-products. Diphenylsilane, for example, can be used as a coupling reagent, producing only hydrogen and siloxane by-products. rsc.org Enzymatic methods using lipases like Candida antarctica lipase (B570770) B (CALB) can also form amide bonds under mild conditions in green solvents. nih.gov Nature-inspired methods using dithiocarbamates to form thioester intermediates also allow for amide bond formation without traditional coupling reagents. rsc.orgnih.gov

Energy Efficiency: Reducing energy consumption can be achieved by using methods like microwave-assisted synthesis, which can dramatically shorten reaction times. mdpi.com Solvent-free reactions, such as those conducted through mechanochemistry (grinding or milling), eliminate the need for solvents entirely, reducing both waste and the energy required for heating and distillation. pharmafeatures.com

Table 3: Comparison of Conventional vs. Green Synthetic Approaches

Process StepConventional MethodGreen AlternativeSustainability Benefit
Reaction SolventDichloromethane, DMF, NMP mdpi.com2-MeTHF, Propylene Carbonate, Water, Supercritical CO₂ jocpr.commdpi.comReduced toxicity, lower environmental impact, improved safety.
Amide Bond FormationStoichiometric carbodiimide (B86325) coupling reagents (e.g., DCC, EDC)Enzymatic catalysis (e.g., Lipase) nih.gov, silane-based reagents rsc.org, or thioester intermediates rsc.orgHigher atom economy, reduced hazardous waste, milder reaction conditions.
Heating MethodConventional heating with oil bathMicrowave irradiation jddhs.com, mechanochemistry (solvent-free) pharmafeatures.comReduced energy consumption, shorter reaction times, elimination of solvent waste.

Process Optimization and Scale-Up Considerations

Translating a laboratory-scale synthesis to an industrial process presents numerous challenges that must be addressed through careful process optimization. pharmacompass.com The primary goals of scale-up are to ensure the process is safe, reproducible, cost-effective, and consistently produces the active pharmaceutical ingredient (API) with the required purity. pharmafeatures.compharmtech.com

Key considerations for the scale-up of the synthesis of this compound include:

Reaction Parameter Optimization: Each step of the synthesis must be optimized. This involves studying the effects of temperature, pressure, reagent stoichiometry, catalyst loading, and reaction time to maximize yield and minimize impurity formation. aragen.com Design of Experiments (DoE) is a powerful statistical tool used to efficiently explore these parameters.

Heat and Mass Transfer: Reactions that are easily controlled in small flasks can become problematic in large reactors. pharmafeatures.comnews-medical.net Exothermic reactions, such as N-acylation or N-arylation steps, require careful thermal management to prevent dangerous temperature runaways. researchgate.net Efficient mixing is also critical to ensure uniform temperature and concentration, preventing the formation of localized "hot spots" and byproducts. news-medical.net

Impurity Profile Management: Impurities that are present in trace amounts at the lab scale can become significant at the production scale. pharmafeatures.com A robust analytical program is needed to identify, track, and control impurities throughout the process to meet regulatory standards.

Purification and Isolation: Chromatography, while common in the lab, is often too expensive and inefficient for large-scale production. The development of a robust crystallization process for the final product and key intermediates is highly desirable as it is a more economical and scalable purification technique. aragen.com

Process Technology: For certain reactions, especially those that are highly exothermic or use hazardous reagents, switching from traditional batch reactors to continuous flow processing can offer significant advantages in safety, control, and consistency. nih.gov

Table 4: Key Parameters for Optimization During Scale-Up

ParameterObjective of OptimizationPotential Scale-Up Challenge
TemperatureMaximize reaction rate and selectivity while minimizing byproduct formation.Inefficient heat transfer in large reactors can lead to temperature gradients and potential runaways. researchgate.net
Reagent Addition RateControl reaction exotherm and maintain optimal concentration profiles.Poor subsurface mixing can lead to localized high concentrations, causing side reactions. news-medical.net
Catalyst LoadingMinimize cost while maintaining an efficient reaction rate and high conversion.Catalyst deactivation or heterogeneity can be more pronounced at scale.
Solvent VolumeEnsure solubility while maximizing reactor throughput (concentration).Viscosity and mixing efficiency can change significantly with concentration.
Work-up & IsolationDevelop a scalable, efficient, and reproducible procedure (e.g., crystallization).Phase separations (extractions) can be slow and form emulsions; filtration and drying times increase significantly.

Advanced Spectroscopic and Crystallographic Investigations of 2 2 Methylcarbamoyl Phenyl Amino Acetic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the precise determination of molecular structure in solution. For 2-{[2-(methylcarbamoyl)phenyl]amino}acetic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals, as well as insights into the compound's conformation and dynamic behavior.

A complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound is achieved through a suite of 2D NMR experiments. While specific experimental data for this exact molecule is not publicly available, a detailed assignment can be predicted based on the analysis of structurally similar compounds, such as N-phenylanthranilic acid derivatives and N-phenyl-2-[(trichloroacetyl)amino]benzamide. psu.eduasianpubs.org

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetic acid moiety, the N-H protons, and the methyl protons of the carbamoyl (B1232498) group. The aromatic region would likely display a complex pattern of multiplets due to the substitution on the phenyl ring. The -NH proton of the amino acid linkage is anticipated to appear as a broad singlet. asianpubs.org

¹³C NMR: The carbon spectrum would reveal signals for the two carbonyl carbons (acetic acid and carbamoyl), the aromatic carbons, the methylene carbon, and the methyl carbon.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For instance, correlations would be observed between the vicinal protons on the aromatic ring, helping to delineate the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the definitive assignment of the methylene and methyl carbons and the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for assigning quaternary carbons and piecing together the molecular fragments. For example, the N-H proton of the methylcarbamoyl group would show a correlation to the carbamoyl carbonyl carbon, and the methylene protons would show correlations to the carboxylic acid carbonyl carbon and the aromatic ring carbons. Strong HMBC correlations between the N-H proton of the secondary amine and the carbonyl carbon of the methylcarbamoyl group would confirm the connectivity of the side chain. psu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons, which is invaluable for determining the preferred conformation of the molecule in solution. For example, NOE correlations between the N-H proton of the secondary amine and specific protons on the aromatic ring would provide insights into the orientation of the acetic acid moiety relative to the phenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC CorrelationsKey NOESY Correlations
Carboxylic Acid (-COOH)~10-12 (broad s)~170-175Methylene HMethylene H
Carbamoyl C=O-~168-172Methyl H, NHMethyl H, NH
Aromatic CHs~6.5-8.0 (m)~110-140Other aromatic Hs, Methylene HAdjacent aromatic Hs
Quaternary Aromatic Cs-~120-150Aromatic Hs, Methylene H, NH-
Methylene (-CH₂-)~4.0-4.5 (s)~45-55Carboxylic C=O, Aromatic CsNH, Aromatic Hs
Amine (-NH-)~9.0-9.5 (broad s)-Methylene C, Aromatic CsMethylene H, Aromatic Hs
Methyl (-CH₃)~2.7-2.9 (d)~25-30Carbamoyl C=ONH
Carbamoyl (-NH-)~8.0-8.5 (q)-Carbamoyl C=O, Methyl CMethyl H

Note: The chemical shifts are indicative and can vary based on the solvent and other experimental conditions. The multiplicity is abbreviated as s (singlet), d (doublet), q (quartet), and m (multiplet).

The presence of amide and secondary amine linkages in this compound suggests the possibility of dynamic processes, such as restricted rotation around the C-N bonds. This can lead to the observation of conformational isomers (rotamers) at lower temperatures. Dynamic NMR (DNMR) studies, where spectra are acquired over a range of temperatures, can provide valuable information about these processes. By analyzing the coalescence of signals as the temperature is increased, it is possible to determine the energy barriers to rotation (ΔG‡) for these conformational changes. Such studies are crucial for understanding the flexibility of the molecule, which can influence its biological activity and solid-state packing.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid state. It is particularly useful for characterizing polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. nih.gov For this compound, ssNMR could be used to:

Identify and characterize different polymorphic forms: Each polymorph will have a unique ssNMR spectrum due to differences in the local chemical environment and intermolecular interactions. nih.gov

Probe crystal packing and hydrogen bonding: Cross-polarization magic-angle spinning (CP-MAS) experiments can provide information about the proximity of different nuclei, revealing details about how the molecules are arranged in the crystal lattice and the nature of the hydrogen bonding network. nih.gov

Study molecular dynamics in the solid state: Variable temperature ssNMR experiments can be used to investigate dynamic processes such as molecular rotations and conformational changes in the crystalline state. nih.govresearchgate.net

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra are sensitive to the functional groups present and their chemical environment, making them ideal for studying the structure and intermolecular interactions of this compound.

The FT-IR and Raman spectra would be characterized by absorption bands corresponding to the various functional groups:

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ in the FT-IR spectrum would be indicative of the carboxylic acid O-H stretching vibration, with the broadness resulting from hydrogen bonding.

N-H Stretch: The secondary amine and amide N-H stretching vibrations would appear in the 3200-3400 cm⁻¹ region. The position and shape of these bands can provide insights into hydrogen bonding.

C=O Stretch: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch would typically appear around 1700-1730 cm⁻¹, while the amide C=O stretch (Amide I band) would be found in the 1630-1680 cm⁻¹ region. spectroscopyonline.com

C-N Stretch and N-H Bend: These vibrations would be observed in the fingerprint region (below 1600 cm⁻¹) and are useful for confirming the presence of the amine and amide groups.

Aromatic C-H and C=C Stretches: The aromatic ring would give rise to characteristic bands for C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region.

By comparing the spectra of the compound in different states (e.g., solid vs. solution) or at different temperatures, valuable information about the hydrogen bonding networks can be obtained. For instance, a shift in the C=O and N-H stretching frequencies can indicate changes in the strength and nature of intermolecular hydrogen bonds.

Table 2: Predicted Characteristic FT-IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)
Carboxylic AcidC=O stretch1700-1730
AmideN-H stretch3200-3400
AmideC=O stretch (Amide I)1630-1680
Secondary AmineN-H stretch3300-3500
Aromatic RingC-H stretch3000-3100
Aromatic RingC=C stretch1450-1600
MethyleneC-H stretch2850-2960
MethylC-H stretch2870-2970

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of the molecule. For this compound (C₁₁H₁₄N₂O₃), the expected exact mass would be calculated and compared with the experimental value to confirm the molecular formula.

Upon ionization, the molecule will undergo fragmentation, and the resulting fragment ions can provide valuable structural information. While a detailed fragmentation pattern would require experimental data, some likely fragmentation pathways can be predicted based on the structure:

Loss of the carboxylic acid group: Cleavage of the bond between the methylene group and the carboxylic acid could result in the loss of COOH (45 Da) or CO₂ (44 Da).

Cleavage of the methylcarbamoyl group: Fragmentation of the amide bond could lead to the loss of the methylcarbamoyl group or parts of it.

Cleavage of the N-C bond of the amino acid: The bond between the nitrogen of the secondary amine and the methylene group could break, leading to characteristic fragment ions.

A detailed analysis of the fragmentation pattern obtained from tandem mass spectrometry (MS/MS) experiments would allow for the confirmation of the proposed structure and the elucidation of the connectivity of the different functional groups.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules. In this process, a precursor ion of the compound of interest is selected and subjected to collision-induced dissociation, which breaks the ion into smaller fragment ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure, allowing for its unambiguous confirmation.

While specific experimental MS/MS data for this compound is not extensively available in published literature, a theoretical fragmentation pathway can be proposed based on its chemical structure. The molecule contains several functional groups—a carboxylic acid, a secondary amine, and an amide—that are known to direct fragmentation in predictable ways.

Upon ionization, typically forming the protonated molecule [M+H]⁺, key fragmentation pathways would likely involve:

Loss of water (H₂O) from the carboxylic acid group.

Decarboxylation , involving the loss of carbon dioxide (CO₂) from the carboxylic acid moiety.

Cleavage of the N-methylcarbamoyl group , which could occur through several fragmentation channels, including the loss of methyl isocyanate (CH₃NCO).

Fission of the bond between the secondary amine nitrogen and the acetic acid group , leading to characteristic fragment ions.

These predictable fragmentation patterns allow for the structural confirmation of the parent molecule.

Table 1: Predicted MS/MS Fragmentation of this compound [M+H]⁺

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss Putative Fragment Structure
223.09 205.08 H₂O Ion resulting from water loss from the carboxylic acid
223.09 179.09 CO₂ Ion resulting from decarboxylation
223.09 165.08 CH₃NCO Ion resulting from the loss of methyl isocyanate

This table is based on theoretical predictions and general fragmentation principles of related organic molecules.

X-ray Diffraction Studies for Molecular Structure and Supramolecular Assembly

Single-Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters

Single-crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map of the molecule can be generated. This allows for the precise measurement of atomic positions, from which bond lengths, bond angles, and torsion angles can be calculated. For chiral molecules, SCXRD can also be used to determine the absolute configuration.

Although a specific crystal structure for this compound has not been reported in crystallographic databases, expected bond parameters can be inferred from studies of closely related compounds like N-phenylanthranilic acid and N-methylbenzamide derivatives. nih.govnih.gov The structure would likely feature a non-planar conformation due to steric hindrance, with a significant dihedral angle between the plane of the phenyl ring and the plane of the aminoacetic acid substituent.

Table 2: Expected Bond Parameters for this compound

Bond Type Expected Bond Length (Å) Bond Angle Expected Angle (°)
C=O (Carboxylic Acid) ~1.20 - 1.25 O-C-O ~123 - 127
C-O (Carboxylic Acid) ~1.30 - 1.35 C-N-C ~125 - 130
C=O (Amide) ~1.23 - 1.26 C-C-N (Amide) ~115 - 120
C-N (Amide) ~1.32 - 1.38 N-C-O (Amide) ~120 - 125

This data is illustrative and based on typical values observed in similar small organic molecules.

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The supramolecular assembly of this compound in the solid state would be dominated by a network of intermolecular hydrogen bonds. The molecule possesses multiple hydrogen bond donors (the carboxylic acid -OH, the secondary amine N-H, and the amide N-H) and hydrogen bond acceptors (the carbonyl oxygens of both the carboxylic acid and the amide).

These functional groups can engage in a variety of strong hydrogen-bonding interactions, often forming predictable patterns or "synthons." For instance, carboxylic acids commonly form dimeric structures through O-H···O hydrogen bonds. rsc.org Amide groups are also well-known for forming robust N-H···O hydrogen-bonded chains or dimers. mdpi.comnih.gov The combination of these groups could lead to complex three-dimensional networks.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic phenyl rings of adjacent molecules could further stabilize the crystal packing. The relative arrangement of the rings (e.g., parallel-displaced or T-shaped) would influence the strength of these interactions.

Table 3: Potential Hydrogen Bonding Interactions

Donor Group Acceptor Group Potential Supramolecular Motif
Carboxylic Acid (-OH) Carboxylic Acid (C=O) R²₂(8) Dimeric Ring
Amide (N-H) Amide (C=O) C(4) Chain
Secondary Amine (N-H) Carboxylic Acid (C=O) D-A Chain
Carboxylic Acid (-OH) Amide (C=O) D-A Heterodimer

Crystal Engineering and Polymorphism of this compound

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. acs.org The diverse functional groups in this compound make it an interesting target for crystal engineering. By controlling crystallization conditions (e.g., solvent, temperature), it may be possible to direct the formation of specific hydrogen-bonding patterns to produce desired crystal packing arrangements. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with conformational flexibility and multiple hydrogen-bonding sites, such as aromatic carboxylic acids. rsc.orgresearchgate.net The different polymorphs of a substance can have distinct physical properties. Given the rotational freedom around the C-N bonds and the variety of possible hydrogen-bond motifs, it is highly probable that this compound can form multiple polymorphic structures. Identifying and characterizing these polymorphs would be crucial for understanding its solid-state properties.

Computational and Theoretical Chemical Studies of 2 2 Methylcarbamoyl Phenyl Amino Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and reactivity of a molecule. These methods provide insights that are often difficult to obtain through experimental techniques alone.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is a widely used approach for calculating molecular properties and has been successfully applied to study a variety of compounds. mdpi.comresearchgate.netresearchgate.netmdpi.com The B3LYP method, in conjunction with a basis set like 6-311++G(d,p), is frequently employed for optimizing molecular geometries and predicting vibrational frequencies. mdpi.comresearchgate.net

The application of DFT allows for the determination of various electronic properties that are crucial for understanding the reactivity of 2-{[2-(methylcarbamoyl)phenyl]amino}acetic acid. These properties include ionization potential and electron affinity, which can be derived from the energies of the frontier molecular orbitals. mdpi.com

Table 1: Calculated Electronic Properties of a Structurally Related Compound (Example)

ParameterValue (eV)
EHOMO-5.9193
ELUMO-0.6887
Energy Gap (ΔE)5.2306

This data is for paracetamol, a related compound, and is used for illustrative purposes. rsc.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It provides a visual representation of the charge distribution and is used to identify the regions that are prone to electrophilic and nucleophilic attack. rsc.org The MEP map can reveal the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) areas of the molecule. rsc.org For instance, in related molecules, the negative potential is often localized over electronegative atoms like oxygen and nitrogen, indicating sites for electrophilic attack. rsc.org Conversely, positive potentials are generally found around hydrogen atoms, marking them as sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. rsc.orgresearchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net The distribution of these orbitals across the molecule can pinpoint the specific atoms or functional groups that are most likely to participate in chemical reactions.

Table 2: Frontier Orbital Energies of a Structurally Related Compound (Example)

OrbitalEnergy (eV)
HOMO-6.43
LUMO-2.63
Energy Gap3.80

This data is for a related compound, CFPHC, and is used for illustrative purposes. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule plays a crucial role in its physical and chemical properties. Conformational analysis helps to identify the most stable arrangements of atoms in a molecule.

The flexibility of this compound is largely determined by the rotational freedom around its single bonds. The conformation of the phenyl ring and the relative orientations of the methylcarbamoyl and acetic acid substituents are defined by various torsional angles. Theoretical calculations can map the potential energy surface as a function of these angles to identify the low-energy conformations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution

The simulation would typically involve placing a model of this compound in a box of solvent molecules, such as water, and then calculating the forces between all atoms. By integrating Newton's laws of motion, the trajectory of each atom can be tracked over a set period, revealing how the molecule moves, rotates, and changes its shape.

Key areas of investigation for this compound using MD simulations would include:

Conformational Analysis: Identifying the most stable three-dimensional arrangements (conformations) of the molecule in solution. The flexibility of the acetic acid side chain and the orientation of the methylcarbamoyl group are of particular interest.

Solvation Effects: Understanding how solvent molecules arrange themselves around the solute and the nature of the intermolecular interactions, such as hydrogen bonding between the carboxylic acid or amide groups and water.

Intramolecular Interactions: Investigating the potential for hydrogen bonding between the amine, amide, and carboxylic acid functional groups within the molecule, which can significantly influence its preferred conformation.

Calculation of Molecular Descriptors and Topological Indices

Molecular descriptors and topological indices are numerical values that describe the chemical and physical properties of a molecule based on its structure. These descriptors are crucial in computational chemistry for developing quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR).

Quantitative Structure-Property Relationship (QSPR) Modeling of Physico-Chemical Parameters

QSPR models are mathematical equations that correlate the chemical structure of a molecule with its physicochemical properties. For this compound, several key descriptors can be calculated to predict its behavior.

DescriptorValue
LogP (Octanol-Water Partition Coefficient) 1.3
Topological Polar Surface Area (TPSA) 88.9 Ų
Molar Refractivity 58.7 cm³
Number of Rotatable Bonds 5

LogP: The LogP value of 1.3 suggests that this compound has a moderate degree of lipophilicity. This indicates it would have a reasonable balance of solubility in both fatty and aqueous environments.

TPSA: The Topological Polar Surface Area is a measure of the surface area of a molecule that arises from polar atoms (typically oxygen and nitrogen). A TPSA of 88.9 Ų suggests that the molecule has significant polar characteristics, which would influence its ability to form hydrogen bonds and interact with polar solvents.

Molar Refractivity: This descriptor relates to the volume occupied by a molecule and its polarizability. The value of 58.7 cm³ provides information about the electronic distribution within the molecule.

Rotatable Bonds: The presence of 5 rotatable bonds indicates a degree of conformational flexibility in the molecule. This flexibility is important for its dynamic behavior and ability to interact with other molecules.

These descriptors are fundamental in predicting the pharmacokinetic properties of a molecule, such as absorption, distribution, metabolism, and excretion (ADME).

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts in the Solid State

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in the crystalline state. By mapping properties onto this unique molecular surface, researchers can gain a deeper understanding of how molecules pack together in a crystal. The analysis generates two-dimensional "fingerprint plots" that summarize the types and relative importance of different intermolecular contacts.

For this compound, a Hirshfeld surface analysis would reveal the nature of the non-covalent interactions that stabilize its crystal structure. Key interactions would likely include:

Hydrogen Bonds: Strong interactions involving the carboxylic acid, amine, and amide groups are expected to be prominent.

H···H Contacts: These are generally the most abundant contacts in organic molecules.

C-H···π Interactions: The interaction between C-H bonds and the phenyl ring.

While a specific crystal structure and corresponding Hirshfeld surface analysis for this compound are not available, studies on similar carboxamide derivatives demonstrate the utility of this technique. researchgate.netresearchgate.net For instance, in related structures, O···H/H···O and H···H contacts are often the most significant contributors to the crystal packing. researchgate.net The fingerprint plots provide a quantitative breakdown of these interactions, aiding in the understanding of the solid-state properties of the compound.

Theoretical Reaction Mechanism Studies and Transition State Analysis

Theoretical reaction mechanism studies employ quantum chemical calculations to investigate the step-by-step process of a chemical reaction. These studies can determine the energies of reactants, products, intermediates, and transition states, providing a detailed picture of the reaction pathway.

For this compound, theoretical studies could be applied to understand its synthesis or its reactivity. For example, the formation of the amide bond is a key step in the synthesis of this molecule. Computational analysis could be used to:

Elucidate the Reaction Pathway: Determine the most likely mechanism for the amidation reaction, including the identification of any intermediates.

Calculate Activation Energies: By locating the transition state structures, the energy barriers for each step of the reaction can be calculated, providing insight into the reaction kinetics.

Investigate Catalyst Effects: If a catalyst is used in the synthesis, theoretical methods can be employed to understand how the catalyst interacts with the reactants to lower the activation energy.

While specific theoretical studies on the reaction mechanisms involving this compound have not been reported, computational studies on similar reactions, such as Pd-catalyzed carbamate (B1207046) synthesis, have successfully elucidated complex reaction pathways. These studies provide a framework for how theoretical calculations could be applied to understand the chemistry of this compound.

Reactivity and Reaction Mechanisms of 2 2 Methylcarbamoyl Phenyl Amino Acetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that readily participates in several fundamental organic reactions, most notably esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

The carboxylic acid functionality of 2-{[2-(methylcarbamoyl)phenyl]amino}acetic acid can be converted to esters and amides, which are crucial transformations in organic synthesis.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The most common method for the esterification of amino acids involves treatment with an alcohol, such as methanol (B129727) or ethanol, and a source of anhydrous acid like thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl). These reagents convert the carboxylic acid into a more reactive acyl chloride or silyl (B83357) ester intermediate, which is then readily attacked by the alcohol nucleophile. The secondary amine in the molecule is protonated under these acidic conditions, which protects it from undergoing competing acylation reactions.

Amidation involves the reaction of the carboxylic acid with a primary or secondary amine to form an amide bond. Due to the lower reactivity of carboxylic acids towards amines, a coupling agent is generally required. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed. These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. Borate esters like B(OCH₂CF₃)₃ have also been shown to facilitate the direct amidation of unprotected amino acids. nih.gov

Table 1: Representative Conditions for Esterification and Amidation
TransformationReagents and ConditionsProduct TypeTypical Yields
EsterificationAlcohol (e.g., Methanol, Ethanol), SOCl₂ or TMSCl, 0°C to refluxMethyl or Ethyl EsterGood to Excellent
AmidationAmine (R-NH₂), Coupling Agent (e.g., DCC, EDC), Solvent (e.g., DCM, DMF), Room TemperatureN-Substituted AmideModerate to High

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can occur under specific conditions. For N-phenylglycine and its derivatives, this transformation can proceed through either oxidative or non-oxidative pathways. nih.gov The reaction often involves the formation of a cation radical intermediate upon oxidation, which then loses CO₂ to form an α-amino radical. nih.gov This radical can then be further transformed depending on the reaction conditions. For instance, photosensitized decarboxylation of N-(2-chlorophenyl)glycine has been reported in the presence of aromatic nitro-compounds, suggesting that photochemical methods could also be applicable. rsc.org Enzymatic decarboxylation using horseradish peroxidase has also been demonstrated for N-alkyl-N-phenylglycines, which proceeds via a cation radical mechanism. nih.gov

Transformations of the Amine Functional Group

The secondary amine in this compound is nucleophilic and can undergo reactions typical of secondary aryl amines, such as alkylation and acylation.

Alkylation and Acylation Reactions

N-Alkylation of secondary aromatic amines can be challenging due to the potential for over-alkylation. However, selective mono-alkylation can be achieved using various methods. nih.gov Reactions with alkyl halides in the presence of a base are a common approach. The use of ionic liquids as solvents has been shown to minimize over-alkylation. researchgate.net Catalytic methods, for instance, using zeolite catalysts with lower alkanols, can also provide selective N-alkylation. organic-chemistry.org

N-Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an N-acyl derivative. pearson.com This reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine (B128534), to neutralize the acidic byproduct (e.g., HCl). Acylation of the secondary amine in the target molecule would lead to the formation of a tertiary amide. This transformation can be useful for introducing a protecting group or for modifying the electronic properties of the molecule. For example, acetylation of anilines is a common strategy to reduce their high reactivity in electrophilic aromatic substitution reactions. libretexts.org

Table 2: General Conditions for N-Alkylation and N-Acylation
TransformationReagents and ConditionsProduct TypeNotes
N-AlkylationAlkyl Halide (R-X), Base (e.g., K₂CO₃), Solvent (e.g., DMF, Acetonitrile)Tertiary AmineOver-alkylation can be a side reaction.
N-AcylationAcyl Chloride (R-COCl) or Acid Anhydride ((RCO)₂O), Base (e.g., Pyridine, Et₃N)Tertiary AmideGenerally high yielding.

Cyclization Reactions Leading to Fused Heterocycles

The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic (when activated) carboxylic acid, makes it a prime candidate for intramolecular cyclization reactions to form fused heterocyclic systems. For instance, derivatives of anthranilic acid (2-aminobenzoic acid) are well-known precursors for the synthesis of quinazolinones and benzodiazepines. researchgate.netcore.ac.uknih.gov

By activating the carboxylic acid group (e.g., by converting it to an acyl chloride or ester), an intramolecular cyclization can be initiated where the secondary amine nitrogen acts as the nucleophile. Depending on the reaction conditions and the specific reagents used, this could lead to the formation of a seven-membered ring, specifically a dibenzo[b,f] researchgate.netnih.govdiazepine derivative. Alternatively, if the reaction is designed to involve the carbamoyl (B1232498) group, other fused systems could be envisioned. For example, treatment of anthranilic acid derivatives with dehydrating agents can lead to the formation of 1,3-benzoxazinones. core.ac.uk The synthesis of quinazolinones from N-acylanthranilic acids is also a well-established process. google.com

Chemical Reactivity of the Carbamoyl Phenyl Moiety

The reactivity of the phenyl ring is influenced by the two substituents: the aminoacetic acid group and the methylcarbamoyl group. The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. quora.com Conversely, the methylcarbamoyl group (-CONHCH₃) is a deactivating group and a meta-director. quora.com

Furthermore, the carbamoyl group itself can participate in reactions. For instance, under harsh hydrolytic conditions (strong acid or base and heat), the amide bond of the carbamoyl group could be cleaved to yield the corresponding carboxylic acid and methylamine (B109427).

Aromatic Substitution Reactions

The phenyl ring of this compound is substituted with three groups that influence its susceptibility to electrophilic aromatic substitution. The directing effects of these substituents determine the position of attack by incoming electrophiles.

Amino Group (-NH-): The secondary amino group is a potent activating group and is ortho, para-directing. Its lone pair of electrons can be delocalized into the benzene (B151609) ring, increasing the electron density at the positions ortho and para to it, making the ring more nucleophilic. studymind.co.uk

Acetic Acid Group (-CH₂COOH): The acetic acid substituent is weakly deactivating due to the electron-withdrawing nature of the carbonyl group.

Methylcarbamoyl Group (-CONHCH₃): The N-methylcarbamoyl group is a deactivating group and is primarily meta-directing. The carbonyl group withdraws electron density from the ring through resonance and inductive effects. quora.comlibretexts.org

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

SubstituentEffect on ReactivityDirecting Influence
-NH- (Amino)Activatingortho, para
-CH₂COOH (Acetic Acid)Weakly Deactivatingmeta (generally)
-CONHCH₃ (Methylcarbamoyl)Deactivatingmeta

Hydrolysis of the Carbamoyl Group

The N-methylcarbamoyl group is an amide functionality and is susceptible to hydrolysis under both acidic and basic conditions to yield 2-aminobenzoic acid, methylamine, and acetic acid.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the carbamoyl group is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the cleavage of the carbon-nitrogen bond, releasing methylamine and forming a carboxylic acid. pearson.combrainly.com

Base-Catalyzed Hydrolysis: In the presence of a strong base, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the carbamoyl group, forming a tetrahedral intermediate. The collapse of this intermediate, often facilitated by protonation of the nitrogen leaving group by a solvent molecule, results in the formation of the carboxylate and methylamine. pearson.comrsc.org The kinetics of alkaline hydrolysis of related aryl carbamates have been shown to proceed through mechanisms such as a bimolecular acyl-oxygen cleavage (BAc2) or an elimination-addition (E1cB) pathway, depending on the specific structure of the molecule. rsc.orgresearchgate.net

Intramolecular Cyclization and Rearrangement Mechanisms

The structure of this compound, with a carboxylic acid and a secondary amine in proximity, presents the potential for intramolecular cyclization reactions, particularly under dehydrating conditions.

One plausible reaction is the formation of a lactam, a cyclic amide. This could occur through the intramolecular condensation of the carboxylic acid and the secondary amine. Such cyclizations are often promoted by heat or the use of coupling agents that activate the carboxylic acid. The cyclization of derivatives of (o-aminophenyl)acetic acid is a known synthetic route to form lactams. acs.org

Rearrangement reactions are less likely to occur under typical conditions without the presence of specific reagents or catalysts. However, under forcing conditions or upon generation of reactive intermediates, skeletal rearrangements cannot be entirely ruled out. For instance, the synthesis of N-aryl glycines has been achieved through the rearrangement of 2-chloro-N-aryl acetamides. nih.gov

Catalytic Conversions and Biotransformations

Catalytic Conversions: The functional groups within this compound can be targeted for various catalytic transformations. For example, the aromatic ring could potentially undergo catalytic hydrogenation in the presence of a suitable metal catalyst, such as palladium on carbon (Pd/C), to yield the corresponding cyclohexyl derivative. google.com Furthermore, chemoenzymatic approaches have been developed for the synthesis of N-phenyl glycine (B1666218) derivatives, which involve catalytic reduction followed by an enzyme-catalyzed reaction. tandfonline.com

Biotransformations: The biotransformation of this compound would likely involve microbial degradation pathways that target its amide and aromatic functionalities. Microorganisms, such as various bacterial and fungal strains, are known to degrade compounds with similar structures. For instance, benzamide (B126) can be degraded by soil bacteria. nih.gov The carbamoyl group could be susceptible to enzymatic hydrolysis by amidases, which are enzymes that catalyze the cleavage of amide bonds. scielo.br

The degradation of carbendazim (B180503) (methyl benzimidazol-2-ylcarbamate), a fungicide containing a carbamate (B1207046) group, has been studied in various microorganisms. nih.govfrontiersin.org These studies often show initial hydrolysis of the carbamate or amide linkage. Similarly, the biotransformation of this compound could be initiated by the hydrolysis of the methylcarbamoyl group, followed by further degradation of the aromatic ring. The degradation of related compounds like 3-phenoxy benzoic acid has also been investigated, highlighting the role of microbes in breaking down aromatic structures. mdpi.com

Table 2: Potential Catalytic and Biological Transformations

Transformation TypePotential ReactionReagents/ConditionsPotential Products
Catalytic ConversionAromatic Ring HydrogenationH₂, Pd/C2-{[2-(Methylcarbamoyl)cyclohexyl]amino}acetic acid
BiotransformationHydrolysis of Carbamoyl GroupMicrobial Amidases2-[(2-Carboxyphenyl)amino]acetic acid, Methylamine
BiotransformationAromatic Ring CleavageMicrobial OxygenasesVarious aliphatic intermediates

Lack of Publicly Available Research Hinders Detailed Analysis of this compound's Coordination Chemistry

A thorough review of scientific literature has revealed a significant gap in publicly accessible research concerning the coordination chemistry and ligand properties of the specific compound this compound. Despite extensive searches for data on its chelation behavior, the synthesis and characterization of its metal complexes, and their potential catalytic applications, no dedicated studies detailing these aspects for this particular molecule could be identified.

The inquiry sought to elaborate on several key areas of the compound's interaction with metal ions. This included the identification of potential donor atoms such as the carboxylate group, the amine nitrogen, and the oxygen or nitrogen atoms of the amide group. Furthermore, information was sought on its possible coordination modes—whether it acts as a monodentate, bidentate, or polydentate ligand when binding to a central metal ion.

Finally, the potential for applying metal complexes of this compound in the field of catalysis was explored. Metal complexes are frequently employed as catalysts in a wide array of chemical reactions, and understanding the catalytic capabilities of new complexes is a significant area of chemical research.

While general principles of coordination chemistry can be applied to predict the potential behavior of ligands with similar functional groups (carboxylic acids, amines, and amides), the strict requirement for scientifically accurate and specific information on this compound cannot be met without dedicated experimental and computational studies. The absence of such studies in the available literature prevents a detailed and factual discussion as outlined. Further research and publication in peer-reviewed scientific journals would be necessary to provide the specific data required for a comprehensive article on this topic.

Coordination Chemistry and Ligand Properties of 2 2 Methylcarbamoyl Phenyl Amino Acetic Acid

Applications of Metal Complexes in Catalysis

Ligand Design for Selective Catalysis

The design of a ligand is paramount in achieving selective catalysis, as the ligand's structure dictates the steric and electronic environment around the metal center, thereby influencing the binding of substrates and the energetics of the catalytic cycle. For 2-{[2-(methylcarbamoyl)phenyl]amino}acetic acid, its potential as a ligand in selective catalysis can be understood by considering its constituent parts: the N-phenylaminoacetic acid backbone and the methylcarbamoyl substituent.

Structural Features for Catalysis:

Bidentate Coordination: Similar to N-phenylanthranilic acid, this compound is expected to act as a bidentate ligand. wikipedia.org Coordination to a metal center would likely occur through the nitrogen atom of the amino group and one of the oxygen atoms of the deprotonated carboxylate group, forming a stable chelate ring. wikipedia.org This chelation can enhance the stability of the resulting metal complex.

Influence of the Methylcarbamoyl Group: The methylcarbamoyl group, -C(O)NHCH₃, is an important feature that can influence the catalytic activity. The presence of the amide group could introduce several effects:

Electronic Effects: The amide group can exert both inductive and resonance effects, altering the electron density on the phenyl ring and, consequently, on the coordinating amino group. This can modulate the Lewis basicity of the nitrogen donor atom and affect the strength of the metal-ligand bond.

Steric Hindrance: The methylcarbamoyl group introduces steric bulk in the ortho position to the amino group. This steric hindrance can play a crucial role in controlling the access of substrates to the metal center, potentially leading to selectivity in catalytic reactions.

Secondary Coordination Sphere Interactions: The amide group possesses a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These functionalities could participate in secondary coordination sphere interactions with substrates or other components of the reaction mixture, which can be a key factor in achieving high selectivity in catalysis.

Potential Catalytic Applications:

Metal complexes of anthranilic acid derivatives have demonstrated catalytic activity in various transformations. nih.govatu.ie For instance, cobalt(II) and copper(II) complexes of anthranilic acid have been shown to be effective catalysts for the reduction of 4-nitrophenol. nih.gov Given these precedents, metal complexes of this compound could potentially be explored as catalysts in reactions such as:

Reduction Reactions: Similar to the catalysis of nitrophenol reduction.

Oxidation Reactions: The ligand could support metal centers in various oxidation states, making them suitable for oxidation catalysis.

Cross-Coupling Reactions: The steric and electronic properties of the ligand could be tuned for selectivity in C-C or C-N bond formation reactions.

A hypothetical representation of the catalytic utility of a metal complex with a related N-aryl anthranilic acid ligand is presented in the table below.

Metal CenterCatalytic ReactionSubstrateProductReference
Cobalt(II)Reduction4-Nitrophenol4-Aminophenol nih.gov
Copper(II)Reduction4-Nitrophenol4-Aminophenol nih.gov

This table is illustrative and based on the catalytic activity of related anthranilic acid complexes, not the specific title compound.

Role of the Ligand in Stabilizing Specific Oxidation States

Electronic and Structural Factors in Oxidation State Stabilization:

For this compound, the following factors would be influential in stabilizing specific metal oxidation states:

Nature of Donor Atoms: The ligand possesses a "hard" oxygen donor from the carboxylate group and a borderline nitrogen donor from the amino group. According to Hard and Soft Acid and Base (HSAB) theory, this combination of donor atoms would suggest a preference for coordinating with a range of transition metal ions. Harder metal ions in higher oxidation states would interact favorably with the oxygen donor, while softer metal ions in lower oxidation states would have a stronger affinity for the nitrogen donor.

Chelate Effect: The formation of a stable chelate ring upon coordination generally enhances the thermodynamic stability of the complex, which can contribute to the stabilization of the metal's oxidation state.

Electronic Influence of the Methylcarbamoyl Group: The electronic effects of the methylcarbamoyl substituent can fine-tune the electron-donating ability of the amino nitrogen. If the group is electron-withdrawing, it would decrease the basicity of the nitrogen, making the ligand a weaker donor and potentially favoring the stabilization of higher oxidation states of the metal by reducing the electron density on the metal center. Conversely, an electron-donating effect would enhance the ligand's ability to donate electron density to the metal, which could help stabilize lower oxidation states.

Amide Group Participation: While primary coordination is expected through the amino and carboxylate groups, the amide functionality of the methylcarbamoyl group could potentially interact with the metal center under certain conditions, particularly if the ligand adopts a different coordination mode. The peptide backbone in metalloproteins, which contains amide groups, is known to provide donor atoms for metal coordination. wikipedia.org The deprotonated amide nitrogen is a strong sigma-donor and can stabilize higher oxidation states.

The stabilization of specific oxidation states is crucial for the function of metalloenzymes, where the metal center often cycles between different oxidation states during the catalytic process. wikipedia.org Redox-active ligands can also play a direct role in electron transfer processes, thereby influencing the apparent oxidation state of the metal. udel.edu

The following table summarizes the general principles of how ligand properties can influence the stabilization of metal oxidation states.

Ligand PropertyEffect on Metal Oxidation StateRationale
Strong σ-donating groupsStabilization of higher oxidation statesIncreased electron donation to the metal center helps to compensate for the high positive charge of the metal.
π-acceptor groupsStabilization of lower oxidation statesBack-bonding from the metal to the ligand delocalizes electron density from the electron-rich metal center.
Hard donor atoms (e.g., O, F)Preference for hard metal ions (higher oxidation states)Based on the Hard and Soft Acid and Base (HSAB) principle.
Soft donor atoms (e.g., S, P)Preference for soft metal ions (lower oxidation states)Based on the Hard and Soft Acid and Base (HSAB) principle.

It is important to reiterate that the specific coordination behavior and the resulting stability of different metal oxidation states with this compound would require experimental verification through the synthesis and characterization of its metal complexes.

Role As a Synthetic Intermediate and Building Block in Organic Synthesis

Utilization in Multi-Step Organic Syntheses

The strategic placement of reactive sites within 2-{[2-(methylcarbamoyl)phenyl]amino}acetic acid makes it a valuable precursor in multi-step synthetic sequences. The carboxylic acid moiety can be readily converted into esters, amides, or acid chlorides, enabling chain extension or the introduction of new functionalities. Similarly, the secondary amine can undergo N-alkylation, N-acylation, or participate in coupling reactions to build more elaborate structures.

For instance, the synthesis of acetylenic amino derivatives of related phenylacetic acid compounds has been demonstrated through a multi-step process. cyberleninka.ru This often involves the initial conversion of the carboxylic acid to its salt, followed by reaction with a suitable electrophile, such as propargyl bromide, to form an ester. cyberleninka.ru Subsequent reactions, like the Mannich reaction with secondary amines and formaldehyde, can then introduce further complexity to the molecule. cyberleninka.ru

Construction of Complex Polycyclic Systems via Derivatization

The derivatization of compounds with structural similarities to this compound serves as a foundation for the synthesis of complex polycyclic systems. The inherent reactivity of the amino and carboxylic acid groups allows for intramolecular cyclization reactions, leading to the formation of heterocyclic rings. These rings can form the core of more intricate polycyclic frameworks.

Methodologies for the synthesis of macrocyclic polyamines often involve the cycloaddition of dihalides with amines or the reaction of disulfonates with protected diamines. nih.govresearchgate.net While not directly involving the title compound, these principles can be conceptually applied. For example, the functional groups present in this compound could be modified to incorporate appropriate leaving groups and nucleophilic sites, thereby facilitating macrocyclization.

Asymmetric Synthesis and Chiral Auxiliaries Derived from this compound

The field of asymmetric synthesis often employs chiral auxiliaries to control the stereochemical outcome of a reaction. While specific examples utilizing this compound as a chiral auxiliary are not prominently documented, its structural motifs are present in related areas of asymmetric synthesis. The development of chiral catalysts and auxiliaries is a continuous area of research. nih.govnih.govmdpi.com

For example, chiral Ni(II) complexes of Schiff bases derived from amino acids are effective in the asymmetric synthesis of tailor-made amino acids. nih.gov It is conceivable that derivatives of this compound could be explored for similar applications, where the inherent structure, once resolved into its enantiomers, could influence the stereoselectivity of reactions.

Precursor for Advanced Materials (excluding direct properties or applications)

The synthesis of advanced materials often begins with meticulously designed organic precursors. The structural framework of this compound could potentially be incorporated into larger polymeric or supramolecular assemblies. The presence of both hydrogen bond donors (the amine and amide N-H) and acceptors (the carbonyl oxygens) suggests its potential utility in creating self-assembling systems.

For example, the synthesis of new phenylacetic acid derivatives is a route to creating starting materials for various functionalizations, which can then be used to build larger, more complex molecules with potential applications in materials science. mdpi.com The multi-step synthesis of such precursors is a critical first step in the development of new materials. mdpi.com

Future Research Directions and Open Questions

Exploration of Novel Synthetic Pathways to Address Scalability and Efficiency

The development of efficient and scalable synthetic routes is paramount for the broader availability and study of 2-{[2-(METHYLCARBAMOYL)PHENYL]AMINO}ACETIC ACID. Current strategies for synthesizing N-arylated amino acids often rely on transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. cdnsciencepub.com Future research could focus on optimizing these methods or exploring entirely new pathways to improve yield, reduce costs, and enhance industrial applicability.

Key research objectives should include:

Catalyst Optimization: Investigating alternative catalysts to the commonly used palladium and copper systems. Nickel-catalyzed N-arylation, for instance, has emerged as a cost-effective alternative for coupling amino acid esters with aryl halides. cdnsciencepub.com A systematic screening of nickel catalysts and ligands could lead to a more economical synthesis.

Biocatalytic Routes: Exploring enzymatic pathways for the synthesis of N-arylated amino acids. Enzymes like ethylenediamine-N,N′-disuccinic acid (EDDS) lyase have shown promise in the asymmetric synthesis of N-arylated aspartic acids, offering high conversion rates and enantiomeric excess under mild conditions. acs.org Adapting such biocatalytic methods could provide a green and highly selective route to the target molecule.

Flow Chemistry Adoption: Transitioning from batch to continuous flow synthesis could offer significant advantages in terms of safety, reproducibility, and scalability. The precise control over reaction parameters in a flow reactor could lead to higher yields and purity.

Table 1: Hypothetical Comparison of Synthetic Pathways

ParameterCurrent Method (e.g., Pd-catalyzed)Proposed Ni-catalyzed MethodProposed Biocatalytic Method
Catalyst Cost HighLow to MediumLow (enzyme production)
Reaction Temp. 80-120°C60-100°CRoom Temperature
Scalability ModerateHighModerate to High
Enantioselectivity Requires chiral ligandsRequires chiral ligandsPotentially High (>99% ee)
Waste Generation High (metal waste)ModerateLow (aqueous media)

Advanced Computational Modeling for Predicting Reactivity and Supramolecular Assembly

Computational chemistry offers powerful tools to predict the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational modeling could provide deep insights into its electronic structure, reactivity, and potential for self-assembly.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: Using DFT to model the molecule's geometry, electronic properties, and reactive sites. This can help in predicting its behavior in different chemical environments and in designing new reactions. DFT calculations have been successfully used to study the electric-field gradient tensors of nitrogen atoms in amino acids, which provides information about hydrogen bonding. nih.gov

Molecular Dynamics (MD) Simulations: Performing MD simulations to understand the conformational dynamics of the molecule and its interactions with solvent molecules. This is particularly important for predicting how the molecule will behave in solution and for understanding the initial stages of self-assembly.

Prediction of Supramolecular Synthons: Employing computational methods to identify likely hydrogen bonding patterns and other non-covalent interactions that could lead to predictable supramolecular structures. This can accelerate the discovery of new crystalline forms or co-crystals with desired properties.

Investigation of Solid-State Interactions and Their Influence on Material Behavior

The arrangement of molecules in the solid state dictates the macroscopic properties of a material. The subject molecule possesses multiple functional groups capable of forming strong intermolecular interactions, such as hydrogen bonds from the carboxylic acid and amide groups, and potential π-π stacking from the phenyl ring. A thorough investigation of its solid-state chemistry is warranted.

Key areas for future research include:

Polymorph Screening: A systematic search for different crystalline forms (polymorphs) of the compound. Polymorphs can have distinct properties, and identifying them is crucial for any potential application. Solid-state NMR spectroscopy, particularly ¹⁴N NMR, can be a powerful tool for differentiating polymorphs based on the local environment of the nitrogen atoms. nih.gov

Co-crystal Engineering: Exploring the formation of co-crystals with other molecules (co-formers) to tune the material's behavior. The carboxylic acid and amide functionalities make it an excellent candidate for forming robust hydrogen-bonded networks with complementary co-formers.

Analysis of Non-Covalent Interactions: Utilizing single-crystal X-ray diffraction to precisely determine the crystal structure and analyze the network of hydrogen bonds, C-H···O interactions, and π-stacking. Understanding these interactions is fundamental to explaining the material's behavior.

Development of Derivatization Strategies for Expanding Chemical Space

Derivatization is a key strategy for exploring the chemical space around a core molecule, potentially leading to new compounds with enhanced or novel properties. The functional groups present in this compound—the carboxylic acid, the secondary amine, and the amide—offer multiple handles for chemical modification.

Future derivatization efforts could include:

Carboxylic Acid Modification: Esterification or amidation of the carboxylic acid group can modulate the molecule's polarity and its ability to act as a hydrogen bond donor. These derivatives could be explored for various applications.

Amine and Amide N-H Modification: Alkylation or acylation at the amine and amide nitrogen atoms would further expand the library of related compounds.

Aromatic Ring Functionalization: Electrophilic aromatic substitution on the phenyl ring could introduce new substituents, further tuning the electronic properties and steric profile of the molecule.

The application of modern derivatization reagents and techniques, such as those used for metabolomics analysis like 3-nitrophenylhydrazine (B1228671) for tagging carboxylic acids, could be adapted to create derivatives for specific analytical purposes or to build combinatorial libraries. cityu.edu.hkresearchgate.net

Table 2: Potential Derivatization Sites and Corresponding Reagents

Derivatization SiteReaction TypePotential Reagent(s)Expected Outcome
Carboxylic Acid EsterificationMethanol (B129727), Acid CatalystMethyl Ester derivative
Carboxylic Acid AmidationBenzylamine, Coupling AgentBenzylamide derivative
Secondary Amine N-AlkylationMethyl Iodide, BaseN-Methylated derivative
Phenyl Ring NitrationNitric Acid, Sulfuric AcidNitro-substituted derivative

Design of Novel Catalytic Systems Based on Its Coordination Properties

The presence of nitrogen and oxygen donor atoms in the molecule suggests that it could act as a ligand for metal ions, forming coordination complexes. The resulting metal complexes could exhibit interesting catalytic properties.

Future research in this area should aim to:

Synthesize and Characterize Metal Complexes: Reacting this compound with various transition metals (e.g., copper, zinc, nickel) to synthesize novel coordination compounds. wikipedia.org The resulting complexes should be thoroughly characterized using techniques such as X-ray crystallography, IR spectroscopy, and elemental analysis.

Investigate Catalytic Activity: Screening the synthesized metal complexes for catalytic activity in various organic transformations. Given the N-aryl amino acid scaffold, these complexes could be potential catalysts for reactions such as C-C and C-N cross-couplings. The use of amino acid-based ligands for developing biomimetic coordination systems is a promising area for creating new catalysts. researchgate.net

Explore Asymmetric Catalysis: If the ligand can be resolved into its enantiomers, the corresponding chiral metal complexes could be investigated as catalysts for asymmetric synthesis, a critical area in modern chemistry.

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications.

Q & A

Q. What are the recommended synthetic routes for 2-{[2-(methylcarbamoyl)phenyl]amino}acetic acid, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves coupling a methylcarbamoyl-substituted aniline derivative with bromoacetic acid or its esters under basic conditions. For example:
  • Step 1 : React 2-aminophenyl methylcarbamate with bromoacetic acid in the presence of NaHCO₃ to form the amide bond .
  • Step 2 : Purify via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity.
  • Optimization : Use design of experiments (DoE) to refine reaction parameters (e.g., temperature, pH, stoichiometry) and minimize side products like unreacted starting materials or over-alkylated derivatives .
ParameterOptimal RangeImpact on Yield
Temperature60–70°CHigher yields at 70°C but risk decomposition
pH (aqueous phase)8.5–9.0Prevents hydrolysis of the carbamate group
Reaction Time6–8 hrsLonger durations increase side reactions

Q. How can researchers characterize the structural and functional groups of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : ¹H/¹³C NMR to confirm the methylcarbamoyl group (δ ~2.8 ppm for N–CH₃) and the acetic acid moiety (δ ~3.9 ppm for CH₂) .
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N–H stretch) .
  • HPLC-MS : To verify molecular ion [M+H]⁺ and rule out impurities. A C18 column with 0.1% formic acid in water/acetonitrile (70:30) is effective .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability studies show:
  • Thermal Stability : Decomposes above 120°C, with degradation products identified via TGA-DSC .
  • Photostability : Protect from UV light to prevent cleavage of the amide bond (observed in accelerated aging tests under 254 nm light) .
  • Storage : Lyophilized form at –20°C in argon atmosphere retains >90% integrity for 12 months .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
  • Electrophilic Sites : The methylcarbamoyl nitrogen is susceptible to nucleophilic attack (local Fukui indices >0.1) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in amide bond formation (ΔG‡ reduced by 15–20% compared to THF) .
  • Reaction Pathway Screening : Quantum mechanics/molecular mechanics (QM/MM) simulations can predict regioselectivity in multi-step syntheses .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) often arise from:
  • Assay Conditions : Buffer pH (e.g., Tris vs. phosphate) alters ionization of the acetic acid group, affecting binding affinity .
  • Data Normalization : Use internal controls (e.g., reference inhibitors) to standardize activity measurements across studies .
  • Meta-Analysis : Apply multivariate regression to isolate variables (e.g., cell line, incubation time) contributing to variability .

Q. How can advanced reactor designs improve the scalability of its synthesis?

  • Methodological Answer : Continuous-flow microreactors offer advantages over batch processes:
  • Enhanced Mixing : Reduces reaction time by 40% via precise control of reagent gradients .
  • In-Line Monitoring : UV-vis or Raman spectroscopy enables real-time adjustment of flow rates to maintain >90% conversion .
  • Case Study : A packed-bed reactor with immobilized lipase catalyst achieved 85% yield at 0.5 L/min throughput, compared to 65% in batch .

Q. What are the mechanistic insights into its degradation pathways under oxidative stress?

  • Methodological Answer : LC-MS/MS analysis of forced degradation samples (e.g., H₂O₂, 40°C) reveals:
  • Primary Pathway : Oxidation of the methylcarbamoyl group to N-formyl derivative (m/z +14) .
  • Secondary Pathway : Hydrolysis of the amide bond, yielding 2-aminophenylacetic acid (confirmed by isotopic labeling) .
  • Mitigation : Add antioxidants (e.g., BHT) at 0.1% w/w to suppress radical-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(METHYLCARBAMOYL)PHENYL]AMINO}ACETIC ACID
Reactant of Route 2
Reactant of Route 2
2-{[2-(METHYLCARBAMOYL)PHENYL]AMINO}ACETIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.